molecular formula C11H10BrF3OS B14047376 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047376
M. Wt: 327.16 g/mol
InChI Key: RODVVLBLZHFPAA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a propan-2-one backbone attached to a disubstituted phenyl ring, which is ortho-functionalized with a reactive bromomethyl group and para-substituted with a trifluoromethylthio moiety. The presence of both a bromomethyl group and a trifluoromethylthio group on the same aromatic ring makes this molecule a particularly versatile intermediate for constructing more complex architectures. The bromomethyl group is a well-known handle for further functionalization via nucleophilic substitution reactions, allowing researchers to readily introduce a variety of functionalities, such as amines, thiols, or alkoxides. The trifluoromethylthio group is a highly lipophilic and electron-withdrawing group, which can significantly alter the metabolic stability, bioavailability, and binding affinity of candidate molecules. This combination of features is often sought after in the development of pharmaceutical agents and agrochemicals. In research applications, this compound serves as a critical precursor in synthesis pathways, including Friedel-Crafts acylations and metal-mediated cross-coupling reactions. Its mechanism of action in research settings often involves its transformation into active intermediates that can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the inhibition or modulation of biological activity for investigative purposes. As with all specialized reagents, this compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

RODVVLBLZHFPAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-(bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one generally involves the following key steps:

  • Introduction of the trifluoromethylthio (-SCF₃) group onto the aromatic ring.
  • Installation of the bromomethyl (-CH₂Br) substituent at the ortho or para position relative to the trifluoromethylthio group.
  • Attachment or preservation of the propan-2-one side chain on the phenyl ring.

These steps require careful control of regioselectivity and reaction conditions to avoid side reactions or over-bromination.

Stepwise Synthetic Routes

Preparation of 4-(Bromomethyl)-2-(trifluoromethylthio)phenylpropan-2-one

According to commercial synthesis data, the preparation typically proceeds via multiple steps starting from suitably substituted styrene or phenylpropane derivatives. The key transformations include:

  • Halogenation of methyl groups: The bromomethyl group is introduced by bromination of a methyl substituent on the aromatic ring, often using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid dibromination.
  • Trifluoromethylthiolation: The trifluoromethylthio group is introduced through nucleophilic substitution or radical trifluoromethylthiolation of thiophenol precursors or via coupling reactions using trifluoromethylthiolating reagents.
  • Ketone formation: The propan-2-one side chain is introduced via Friedel-Crafts acylation or Grignard/carboxylation reactions to install the acetyl group at the desired position on the aromatic ring.

This general approach is supported by the synthesis of related compounds, where the bromomethyl and trifluoromethylthio groups are positioned differently on the phenyl ring but follow similar reaction sequences.

Industrial-Scale Preparation of 2-(4-Bromomethyl)phenylpropionic Acid Derivatives as Precursors

A patented method for preparing 2-(4-bromomethyl)phenylpropionic acid, a close precursor to the target compound, involves:

  • Starting from 4-methylstyrene (compound I), reacting with halogen acids to form halogenated intermediates (compound II).
  • Conversion of compound II to compound IV via Grignard reaction and carboxylation.
  • Bromination of compound IV to obtain a mixture of the desired bromomethyl derivative (compound V) and dibromo byproducts (compound VI).
  • Debromination of dibromo byproducts (compound VI) to recover compound V with high purity (>98.5%) and yield (>85%).

This four-step process is noted for its:

  • High overall yield (up to 65–85%).
  • Use of common, low-toxicity reagents.
  • Environmentally friendly and industrially scalable conditions without requiring high-pressure or high-temperature equipment.
  • Efficient recovery and reuse of brominated byproducts, improving overall process economy.

While this method is described for phenylpropionic acid derivatives, similar principles apply to the preparation of the corresponding propan-2-one ketone derivatives by adjusting the acylation step.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Halogenation (bromomethyl formation) N-Bromosuccinimide (NBS), light or radical initiator Controlled to avoid dibromination
2 Trifluoromethylthiolation Trifluoromethylthiolating agents (e.g., trifluoromethyl phenyl sulfone), visible-light-promoted radical conditions Ensures selective SCF₃ installation
3 Acylation (ketone formation) Friedel-Crafts acylation or Grignard reaction followed by oxidation/carboxylation Regioselective placement of propan-2-one group
4 Purification Crystallization, chromatography Achieves >98.5% purity

Data Tables and Comparative Analysis

Related Compounds with Positional Isomers

Compound Name Molecular Formula Molar Mass (g/mol) Bromomethyl Position Trifluoromethylthio Position
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one C11H8BrF3OS 327.16 Meta (3) Ortho (2)
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one C11H8BrF3OS 327.16 Meta (3) Para (4)
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one C11H8BrF3OS 327.16 Meta (3) Meta (5)
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one C11H8BrF3OS 327.16 Para (4) Ortho (2)

The positional isomers differ primarily in the relative locations of the bromomethyl and trifluoromethylthio groups on the phenyl ring, affecting their chemical reactivity and physical properties.

Yield and Purity Summary from Patent Data

Step Compound Yield (%) Purity (%) Notes
Halogenation (I → II) Halogenated intermediate >90 Not specified High yield halogenation
Grignard + Carboxylation (II → IV) Phenylpropionic acid derivative >85 Not specified Efficient two-step conversion
Bromination (IV → V + VI) Bromomethyl phenylpropionic acid + dibromo byproducts >60 (after crystallization) >98.5 Bromination produces byproducts
Debromination (VI → V) Recovery of bromomethyl acid >85 (after crystallization) >98.5 Recovery improves overall yield

Overall yield from 4-methylstyrene to 2-(4-bromomethyl)phenylpropionic acid exceeds 65%, with high purity suitable for further transformations.

Research Discoveries and Insights

  • The bromomethyl group serves as a reactive electrophilic site for further nucleophilic substitutions or coupling reactions, enabling diverse chemical modifications.
  • The trifluoromethylthio group enhances lipophilicity and metabolic stability, which is valuable in pharmaceutical lead compounds.
  • The combination of these groups on the phenyl ring along with the propan-2-one moiety creates a versatile intermediate for synthesizing bioactive molecules.
  • Efficient industrial synthesis methods emphasize environmentally friendly reagents, high yields, and scalability.
  • Recovery and reuse of brominated byproducts improve sustainability and reduce waste in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The propan-2-one moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
  • Key Differences : The bromomethyl and trifluoromethylthio groups are swapped (positions 3 and 2, respectively), and an additional chlorine atom is present on the ketone carbon.
  • Impact : The positional isomerism alters steric hindrance and electronic effects. The chlorine atom increases molecular weight (vs. 327.16 g/mol for the target compound) and may reduce reactivity at the ketone group due to increased electron withdrawal .
1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Key Differences : Replaces the trifluoromethylthio (-SCF₃) and bromomethyl groups with a single trifluoromethyl (-CF₃) group.
  • Impact : The absence of bromine eliminates a reactive site for nucleophilic substitution. This compound is a critical intermediate in synthesizing fenfluramine , a pharmaceutical agent, via reductive amination .
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one
  • Key Differences : Substitutes the trifluoromethylthio group with a trifluoroethoxy (-OCH₂CF₃) group.
  • This structural variation is common in agrochemicals and pharmaceuticals due to metabolic stability differences .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one?

Methodological Answer:
A plausible route involves Friedel-Crafts acylation of 2-bromomethyl-4-(trifluoromethylthio)benzene with propan-2-one derivatives. However, the electron-withdrawing trifluoromethylthio group may hinder electrophilic substitution, necessitating Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under controlled anhydrous conditions . Post-synthesis, bromination at the methyl position via radical or photochemical methods (e.g., NBS in CCl₄) could introduce the bromomethyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from brominated byproducts .

Basic: How should researchers characterize the trifluoromethylthio and bromomethyl groups spectroscopically?

Methodological Answer:

  • ¹H NMR: The bromomethyl proton resonates as a singlet/doublet near δ 4.3–4.8 ppm, while the trifluoromethylthio group (SCF₃) deshields adjacent aromatic protons, shifting them downfield (δ 7.5–8.5 ppm) .
  • ¹⁹F NMR: The SCF₃ group shows a distinct singlet near δ -40 to -45 ppm .
  • IR: Stretching vibrations for C-Br (550–650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm functional groups.
    Cross-validation with high-resolution mass spectrometry (HRMS) is critical for molecular formula confirmation.

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity of the bromomethyl group in nucleophilic substitution?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electronic environment of the bromomethyl group. The electron-withdrawing SCF₃ group increases the electrophilicity of the adjacent bromomethyl carbon, making it susceptible to SN2 reactions. Fukui indices and electrostatic potential maps can identify reactive sites, aiding in predicting regioselectivity when designing derivatives (e.g., coupling with amines or thiols) .

Advanced: How to resolve discrepancies in crystallographic refinement of this compound using SHELX software?

Methodological Answer:
If residual electron density peaks or high R-factors arise during SHELXL refinement :

  • Verify hydrogen atom placement using HFIX or AFIX commands.
  • Apply anisotropic displacement parameters for non-hydrogen atoms.
  • For twinned crystals, use the TWIN/BASF commands. Cross-check with PLATON’s ADDSYM tool to detect missed symmetry.

Basic: What purification strategies are effective for removing brominated impurities?

Methodological Answer:

  • Flash Chromatography: Use silica gel with a hexane/ethyl acetate (8:2) eluent to separate brominated byproducts (higher Rf) from the target compound .
  • Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product. Monitor purity via TLC (Rf ~0.4 in hexane/ethyl acetate 7:3).

Advanced: How does the SCF₃ group influence the compound’s electronic properties and subsequent reactivity?

Methodological Answer:
The SCF₃ group is a strong σ/π-withdrawing moiety, reducing electron density on the aromatic ring and adjacent bromomethyl carbon. This enhances susceptibility to nucleophilic attack but may also promote side reactions (e.g., elimination). Cyclic voltammetry can quantify the electron-deficient nature, while Hammett σ⁺ constants correlate with reaction rates in SNAr or coupling reactions .

Advanced: How to analyze conflicting kinetic data in nucleophilic substitution reactions?

Methodological Answer:
Contradictions in rate constants may arise from solvent polarity, steric effects, or competing mechanisms. Use Eyring plots (ln(k/T) vs. 1/T) to differentiate between SN1 and SN2 pathways. For example, a negative entropy of activation (ΔS‡ < 0) supports SN2. UV-Vis spectroscopy can monitor intermediates, while ²H isotope effects clarify transition states .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Bromomethyl Hazard: Use PPE (gloves, goggles) and work in a fume hood to avoid alkyl bromide exposure.
  • SCF₃ Stability: Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Monitor for HBr release using pH strips in storage containers .

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